5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin
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Overview
Description
5-Hydroxy-8-methoxy-3-[(E)-1-pentenyl]isocoumarin is a natural product found in Pyrenula with data available.
Scientific Research Applications
Novel Isocoumarin Metabolites and Their Synthesis
Researchers have identified and synthesized various isocoumarin derivatives, showcasing their potential in different scientific applications. For instance, novel isocoumarin metabolites like dichlorodiaportin, diaportinol, and diaportinic acid were isolated from Penicillium nalgiovense, indicating the diverse structural possibilities of isocoumarins (Larsen & Breinholt, 1999). Additionally, the synthesis of chlorinated isocoumarin derivatives, including the fungal metabolites 5-chloro-3,4-dihydro-8-hydroxy-6-methoxy-3-methylisocoumarin, demonstrates the chemical versatility and potential for creating various isocoumarin-based compounds (Henderson & Hill, 1982).
Antifungal and Antibacterial Properties
Isocoumarins have been explored for their antifungal and antibacterial properties. Studies on various 3-substituted isocoumarins have shown significant antifungal activity, emphasizing their potential in developing new antifungal agents (Nozawa et al., 1981). Similarly, the synthesis and evaluation of insignin and its derivatives have demonstrated moderate antibacterial activity, further indicating the potential of isocoumarins in antimicrobial research (Saeed, 2006).
Anticancer Potential
The cytotoxic and apoptosis-inducing effects of 8-amido isocoumarin derivatives on breast cancer cells have been investigated, revealing their potential as therapeutic agents in cancer treatment (Das et al., 2021). This highlights the possible application of isocoumarin derivatives in oncology research.
Anti-Viral Activities
Isocoumarin derivatives have also shown promising results in anti-viral applications. Compounds isolated from Aspergillus versicolor exhibited anti-Tobacco Mosaic Virus activities, suggesting their use in developing antiviral agents (Duan et al., 2018).
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
5-hydroxy-8-methoxy-3-[(E)-pent-1-enyl]isochromen-1-one |
InChI |
InChI=1S/C15H16O4/c1-3-4-5-6-10-9-11-12(16)7-8-13(18-2)14(11)15(17)19-10/h5-9,16H,3-4H2,1-2H3/b6-5+ |
InChI Key |
TWVHUVBOFFNFOX-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=C/C1=CC2=C(C=CC(=C2C(=O)O1)OC)O |
Canonical SMILES |
CCCC=CC1=CC2=C(C=CC(=C2C(=O)O1)OC)O |
Synonyms |
(E)-5-hydroxy-8-methoxy-3-(1-pentenyl)isocoumarin 5-H-8-MPIC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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